3-Bromo-7-azaindole

Vue d'ensemble

Description

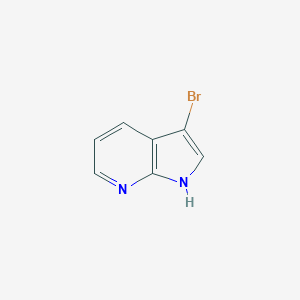

3-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C7H5BrN2. It is a derivative of pyrrolo[2,3-b]pyridine, where a bromine atom is substituted at the third position of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Applications De Recherche Scientifique

3-Bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active compounds, including kinase inhibitors and anti-cancer agents.

Chemical Biology: The compound is employed in the development of chemical probes to study biological pathways and molecular targets.

Material Science:

Pharmaceutical Industry: The compound is used in the development of new drugs and therapeutic agents.

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-7-azaindole, also known as 3-Bromo-1H-pyrrolo[2,3-b]pyridine, is the Casein Kinase 1 family (CK1) . CK1 is a group of ubiquitous serine/threonine kinases that play critical roles in various biological processes, including the regulation of circadian rhythms .

Mode of Action

This compound interacts with its target, CK1, by binding to the ATP-binding pocket of the kinase . This interaction inhibits the activity of CK1, leading to changes in the phosphorylation status of its downstream targets .

Biochemical Pathways

The inhibition of CK1 by this compound affects the circadian clock pathway in Arabidopsis thaliana . Specifically, it leads to the accumulation of PRR5 and TOC1 proteins, which are transcriptional repressors of several clock-associated genes . This results in the decreased expression of these genes, thereby modulating the circadian rhythm .

Pharmacokinetics

Azaindoles, in general, have been recognized as privileged structures in biological process modulation and drug discovery programs . They can be finely tuned to modify Lipinski’s rule of five, solubility, pK A, lipophilicity, target binding, and ADME-tox properties .

Result of Action

The molecular effect of this compound’s action is the inhibition of CK1 activity, leading to changes in the phosphorylation status of its downstream targets . At the cellular level, this results in the modulation of the circadian clock, specifically lengthening the circadian period of Arabidopsis thaliana .

Action Environment

It’s worth noting that the circadian clock, which this compound modulates, is a timekeeping system that remains relatively constant in spite of environmental fluctuations .

Analyse Biochimique

Biochemical Properties

3-Bromo-7-azaindole has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit Casein Kinase 1 family (CK1) that phosphorylates PRR5 and TOC1 for targeted degradation . This interaction plays a significant role in the regulation of the circadian clock .

Cellular Effects

The effects of this compound on cells are quite profound. It has been observed to decrease the expression of four dawn- and morning-phased clock-associated genes, CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9) and PRR7 . This leads to an increase in the amounts of PRR5 and TIMING OF CAB EXPRESSION 1 (TOC1) proteins, which are transcriptional repressors of CCA1, LHY, PRR9 and PRR7 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the ATP-binding pocket of human CK1 delta . This interaction inhibits the activity of CK1, leading to an accumulation of PRR5 and TOC1 . This, in turn, modulates the circadian clock .

Metabolic Pathways

Given its interaction with CK1, it is likely involved in pathways related to the regulation of the circadian clock .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of 3-Bromo-1H-pyrrolo[2,3-b]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Types of Reactions:

Substitution Reactions: 3-Bromo-1H-pyrrolo[2,3-b]pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

Cross-Coupling Reactions: The bromine atom in 3-Bromo-1H-pyrrolo[2,3-b]pyridine can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are useful for forming carbon-carbon bonds and are carried out using palladium catalysts and appropriate ligands.

Oxidation and Reduction Reactions: Although less common, 3-Bromo-1H-pyrrolo[2,3-b]pyridine can undergo oxidation and reduction reactions under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of pyridine derivatives.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Used for cross-coupling reactions.

Potassium Carbonate or Sodium Hydride: Used as bases in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-b]pyridine, while a Suzuki coupling with a boronic acid can produce a biaryl derivative.

Comparaison Avec Des Composés Similaires

3-Iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure with an iodine atom instead of bromine.

3-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure with a chlorine atom instead of bromine.

1H-pyrrolo[2,3-b]pyridine: The parent compound without any halogen substitution.

Uniqueness: 3-Bromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective functionalization. The bromine atom also enhances the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

3-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H5BrN2

- Molecular Weight : 197.04 g/mol

- Appearance : Light yellow to orange solid

- Melting Point : 186°C to 193°C

The compound features a fused pyridine and pyrrole structure, which is characteristic of many biologically active molecules. The bromine substitution at the 3-position of the pyrrole ring enhances its reactivity and potential interactions with biological targets .

The primary mechanism through which 3-bromo-1H-pyrrolo[2,3-b]pyridine exhibits biological activity is through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation, differentiation, and survival. Abnormal activation of FGFR signaling has been implicated in several cancers, making FGFRs attractive targets for therapeutic intervention .

Inhibition of FGFRs

Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study demonstrated that a related compound (4h) had IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), indicating strong efficacy in inhibiting these receptors . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines, such as breast cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 3-bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives:

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving platinum-based drugs, complexes formed with derivatives of pyrrolo[2,3-b]pyridine were found to exhibit higher cytotoxicity against osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP) cell lines compared to cisplatin. Specifically, the complex with 5-bromo-7-azaindole demonstrated an IC50 value of just 2.5 µM against HOS cells, significantly lower than that of cisplatin .

Case Study: Protein-Ligand Interactions

A study utilizing computational methods highlighted the interactions between various kinase inhibitors derived from pyrrolo[2,3-b]pyridine structures. These inhibitors were designed to target specific allosteric sites on kinases involved in cancer progression. The results indicated that structural modifications could enhance binding affinity and selectivity towards target kinases .

Propriétés

IUPAC Name |

3-bromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDGIJDCXIEXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420606 | |

| Record name | 3-Bromo-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74420-15-8 | |

| Record name | 3-Bromo-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3-Bromo-7-azaindole be used as a building block for synthesizing other compounds?

A: Yes, this compound serves as a versatile precursor in organic synthesis. One study demonstrated its utility in a palladium-catalyzed cross-coupling reaction with Reformatsky reagents. [] This reaction efficiently produces a variety of 2-(7-azaindolyl)carboxylic esters, which are valuable intermediates for synthesizing more complex molecules. [] This highlights the potential of this compound in constructing diverse chemical libraries for drug discovery and materials science.

Q2: Has this compound been investigated for biological activity?

A: Research has explored the use of this compound as a ligand in platinum(II) oxalato complexes for potential antitumor applications. [] A study synthesized and characterized a complex using this compound as a co-ligand and evaluated its in vitro antitumor activity against various cancer cell lines. [] While the specific interactions of the complex containing this compound with its biological target remain to be fully elucidated, the study demonstrated moderate antitumor effects against several cancer cell lines, suggesting its potential for further investigation in this field. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.